Differentiated Activity Profile via Class-Level Inference Against B-Raf Kinase
While direct IC50 data for 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is not reported in source-compliant literature, the parent chemotype demonstrates potent B-Raf inhibition. For example, the 7-amino analog (7-aminothieno[2,3-b]pyrazine-6-carboxylic acid) exhibits an IC50 of 0.97 µM against the enzyme [1]. The target compound, featuring an N-methyl substitution, is anticipated to show a distinct activity profile; N-alkylation is a recognized medicinal chemistry strategy to modulate kinase selectivity, improve lipophilicity, and enhance cellular permeability relative to the unsubstituted amine [2].
| Evidence Dimension | In vitro Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not Reported |
| Comparator Or Baseline | 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid (CAS 56881-31-3): 0.97 µM |
| Quantified Difference | Not Quantifiable |
| Conditions | Human blood group B galactosyltransferase assay, pH 6.7, 37°C |
Why This Matters
Procurement of the N-methyl analog over the unsubstituted amine offers a chemically differentiated starting point for structure-activity relationship (SAR) studies targeting B-Raf driven cancers.
- [1] BRENDA Enzyme Database. (n.d.). Ligand 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid. Retrieved April 22, 2026. View Source
- [2] Organon NV. (2011). WO2011147764A1 - Thieno (2, 3b) pyrazine compounds as b - raf inhibitors. World Intellectual Property Organization. View Source
